

The Discovery and Scientific Journey of Trigonelline: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Trigonelline*

Cat. No.: *B031793*

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Introduction

Trigonelline, a pyridine alkaloid with the chemical formula $C_7H_7NO_2$, has emerged from relative obscurity to become a molecule of significant interest in the scientific community. Initially identified in the late 19th century, its journey through scientific literature reveals a fascinating progression from a simple plant metabolite to a compound with multifaceted biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to **Trigonelline**, with a focus on quantitative data, experimental methodologies, and its interaction with key signaling pathways.

Discovery and Early History

Trigonelline was first isolated in 1885 by the German pharmacist Ernst Friedrich Jahns from the seeds of fenugreek (*Trigonella foenum-graecum*), from which it derives its name. The initial discovery was documented in the scientific journal *Berichte der deutschen chemischen Gesellschaft*. While the full, detailed experimental protocol from this seminal publication is not readily available in modern databases, the citation stands as a cornerstone in the history of this compound:

Jahns, E. (1885). Ueber die Alkaloide des Bockshornsamens. *Berichte der deutschen chemischen Gesellschaft*, 18(2), 2518–2523.

Following its initial discovery, **Trigonelline** was identified in a variety of other plant species, including coffee, peas, and hemp seeds. Early research primarily focused on its chemical characterization and distribution in the plant kingdom. It was established that **Trigonelline** is a zwitterion, formed by the methylation of the nitrogen atom of nicotinic acid (niacin or vitamin B3). Its biosynthesis in plants is understood to occur via the methylation of nicotinic acid, a reaction catalyzed by the enzyme S-adenosyl-L-methionine (SAM):nicotinic acid N-methyltransferase.

Quantitative Data: Trigonelline Content in Various Plant Sources

The concentration of **Trigonelline** varies significantly among different plant species and even between varieties and growing conditions of the same species. The following tables summarize the quantitative data on **Trigonelline** content from various scientific studies.

Table 1: **Trigonelline** Content in Fenugreek (*Trigonella foenum-graecum*) Seeds

Fenugreek Species/Genotype	Origin/Condition	Trigonelline Content (mg/g of seed)	Reference
T. foenum-graecum	Not Specified	2.0 - 3.8	[1]
T. foenum-graecum	Iran	1.34	[2]
T. tehranica	Iran	0.9	[2]

Table 2: **Trigonelline** Content in Coffee (*Coffea* spp.) Beans

Coffee Species/Variety	Bean Type	Trigonelline Content (% dry weight)	Reference
Coffea arabica	Green	0.88 - 1.77	[3]
Coffea canephora (Robusta)	Green	0.75 - 1.24	[3]
Philippine Liberica	Green	Highest among 3 Philippine varieties	[4]
Philippine Robusta	Green	Medium among 3 Philippine varieties	[4]
Philippine Arabica	Green	Lowest among 3 Philippine varieties	[4]
Coffea spp.	Green	1.2 - 2.5	[3]

Table 3: **Trigonelline** Content in Other Plant Sources

Plant Species	Part	Trigonelline Content	Reference
Moringa oleifera	Pods	3.55 mg/g	[5]
Moringa oleifera	Leaves	2.60 mg/g	[5]
Moringa oleifera	Roots	2.15 mg/g	[5]
Moringa oleifera	Stem	1.90 mg/g	[5]
Moringa oleifera	Flowers	1.60 mg/g	[5]
Various Edible Plants	Seeds	Varies (e.g., Clover: 8.0 mg/g FW)	[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the scientific literature concerning the quantification and biological activities of **Trigonelline**.

Quantification of Trigonelline by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of **Trigonelline** in plant extracts.

Methodology: (Adapted from modern validated HPLC methods)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation (e.g., Fenugreek Seeds):
 - Grind the dried plant material (e.g., fenugreek seeds) into a fine powder.
 - Accurately weigh a specific amount of the powder (e.g., 1 gram).
 - Extract the powder with a suitable solvent, such as methanol, in a defined ratio (e.g., 1:10 w/v).
 - The extraction is typically performed by shaking or vortexing for a specified duration (e.g., 12 hours on a rotary shaker).
 - Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.
 - The resulting filtrate can be further diluted if necessary before HPLC analysis.
- HPLC System and Conditions:
 - HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
 - Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A mixture of a polar solvent (e.g., water with an acidifier like orthophosphoric acid to adjust pH) and an organic solvent (e.g., methanol or acetonitrile). The specific ratio and gradient can be optimized for best separation.

- Flow Rate: Typically around 1.0 mL/min.
- Detection Wavelength: **Trigonelline** shows maximum absorbance at approximately 264-267 nm, which is used for detection.
- Injection Volume: A fixed volume of the sample extract is injected (e.g., 20 µL).
- Quantification:
 - A standard curve is generated using known concentrations of a pure **Trigonelline** standard.
 - The peak area of **Trigonelline** in the sample chromatogram is compared to the standard curve to determine its concentration in the extract.
 - The final concentration is then calculated back to the original plant material, expressed as mg/g or other appropriate units.

Induction of Experimental Diabetes in Rats

Objective: To create an animal model of diabetes to study the anti-diabetic effects of **Trigonelline**.

Methodology: (Streptozotocin-induced diabetes model)[1][7][13][14][15][16][17]

- Animals: Male Wistar or Sprague-Dawley rats are commonly used.
- Induction Agent: Streptozotocin (STZ), a chemical toxic to pancreatic β -cells, is used to induce diabetes.
- Procedure:
 - Rats are fasted overnight before STZ administration.
 - A freshly prepared solution of STZ in a cold citrate buffer (pH 4.5) is injected intraperitoneally (i.p.) or intravenously (i.v.). The dose can vary (e.g., 45-65 mg/kg body weight) depending on the desired severity of diabetes.

- Control animals receive an injection of the citrate buffer vehicle only.
- After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.
- **Trigonelline Administration:**
 - Diabetic rats are divided into groups and administered different doses of **Trigonelline** (e.g., 50, 100 mg/kg body weight) or a vehicle control, typically via oral gavage, for a specified period (e.g., 4-8 weeks).
- **Assessment of Anti-diabetic Effects:**
 - Blood glucose levels are monitored regularly throughout the study.
 - At the end of the study, various parameters are measured, including serum insulin levels, HbA1c, lipid profiles, and markers of oxidative stress in relevant tissues like the pancreas.

Morris Water Maze Test for Neuroprotective Effects

Objective: To assess spatial learning and memory in a rodent model to evaluate the neuroprotective effects of **Trigonelline**.

Methodology: (Adapted from standard Morris Water Maze protocols)[[18](#)][[19](#)][[20](#)][[21](#)]

- **Apparatus:** A large circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint). A small escape platform is submerged just below the water surface in one of the four quadrants of the pool. The room should have various visual cues on the walls.
- **Animals:** Mice or rats are used.
- **Procedure:**
 - **Acquisition Phase (Training):**

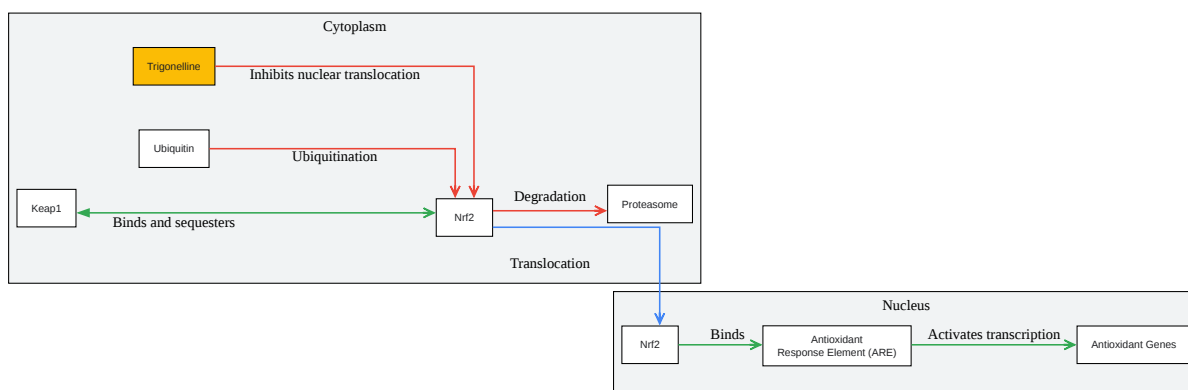
- Animals are placed in the water at different starting positions and are allowed to swim and find the hidden platform.
- If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
- The animal is allowed to stay on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the visual cues.
- This is repeated for several trials per day for a number of consecutive days. The time taken to find the platform (escape latency) and the path taken are recorded.
- Probe Trial (Memory Test):
 - After the training phase, the platform is removed from the pool.
 - The animal is allowed to swim freely for a set time (e.g., 60 seconds).
 - The time spent in the target quadrant where the platform was previously located is measured. A preference for the target quadrant indicates good spatial memory.
- **Trigonelline** Administration:
 - Animals are treated with **Trigonelline** or a vehicle control for a specified period before and/or during the Morris Water Maze testing.
- Assessment of Neuroprotective Effects:
 - The performance of the **Trigonelline**-treated group is compared to the control group in terms of escape latency during training and time spent in the target quadrant during the probe trial. Improved performance in the treated group suggests a neuroprotective effect.

Signaling Pathways and Molecular Interactions

Trigonelline has been shown to interact with several key signaling pathways, suggesting its potential for therapeutic intervention in various diseases.

Keap1-Nrf2 Signaling Pathway

Trigonelline has been identified as a modulator of the Keap1-Nrf2 pathway, which is a critical regulator of cellular antioxidant responses. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes. Some studies suggest that **Trigonelline** can inhibit the nuclear translocation of Nrf2, which could be beneficial in certain cancers where Nrf2 is overactive and contributes to chemoresistance.

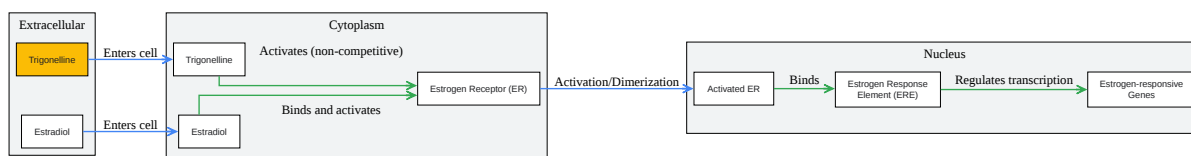
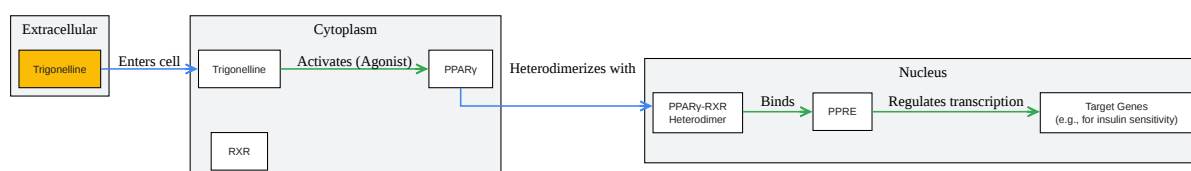


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Trigonelline's modulation of the Keap1-Nrf2 signaling pathway.

PPAR γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR γ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin sensitivity. Activation of PPAR γ can improve insulin sensitivity, making it a target for anti-diabetic drugs. Some studies suggest that **Trigonelline** may act as a PPAR γ agonist, contributing to its observed anti-diabetic effects.



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